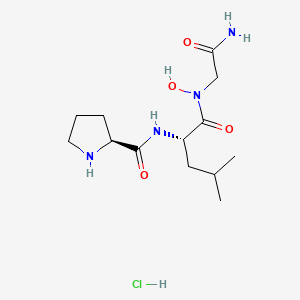
H-Pro-Leu-Gly-NHOH.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Pro-Leu-Gly-NHOH.HCl, also known as Pro-Leu-Gly hydroxamate hydrochloride, is a synthetic organic compound with the molecular formula C₁₃H₂₄N₄O₄·HCl and a molecular weight of 336.82 g/mol . This compound is primarily used as an affinity ligand for the purification of human collagenases and as an inhibitor of matrix metalloproteinase-8 (MMP-8) .
Méthodes De Préparation
The synthesis of H-Pro-Leu-Gly-NHOH.HCl involves organic synthetic chemistry techniques. The compound can be prepared through a series of peptide coupling reactions, where the amino acids proline, leucine, and glycine are sequentially coupled to form the tripeptide backbone. The hydroxamate group is then introduced, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods typically involve large-scale peptide synthesis techniques under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
H-Pro-Leu-Gly-NHOH.HCl undergoes various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxamate group.
Substitution: The compound can participate in substitution reactions, especially involving the amino acid residues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
H-Pro-Leu-Gly-NHOH.HCl has several scientific research applications:
Mécanisme D'action
The mechanism of action of H-Pro-Leu-Gly-NHOH.HCl involves its role as an inhibitor of MMP-8. The compound binds to the active site of MMP-8, preventing the enzyme from interacting with its natural substrates. This inhibition is crucial in regulating the activity of MMP-8, which is involved in the degradation of extracellular matrix components . The molecular targets include the active site of MMP-8 and other related metalloproteinases .
Comparaison Avec Des Composés Similaires
H-Pro-Leu-Gly-NHOH.HCl can be compared with other hydroxamate-based inhibitors of metalloproteinases, such as:
Batimastat: Another MMP inhibitor with a broader spectrum of activity.
Marimastat: Similar to batimastat but with improved oral bioavailability.
TIMP-1: A natural inhibitor of metalloproteinases with a different mechanism of action.
This compound is unique due to its specificity for MMP-8 and its use as an affinity ligand for collagenase purification .
Propriétés
Formule moléculaire |
C13H25ClN4O4 |
|---|---|
Poids moléculaire |
336.81 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-hydroxyamino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(13(20)17(21)7-11(14)18)16-12(19)9-4-3-5-15-9;/h8-10,15,21H,3-7H2,1-2H3,(H2,14,18)(H,16,19);1H/t9-,10-;/m0./s1 |
Clé InChI |
YWFBOALWZYZHEU-IYPAPVHQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N(CC(=O)N)O)NC(=O)[C@@H]1CCCN1.Cl |
SMILES canonique |
CC(C)CC(C(=O)N(CC(=O)N)O)NC(=O)C1CCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


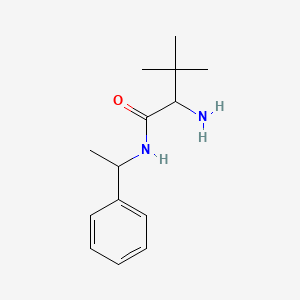
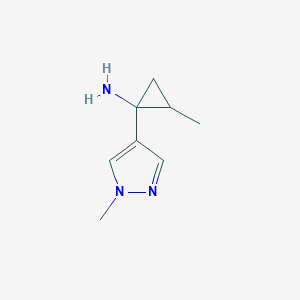
![4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B12279211.png)
![1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B12279213.png)
![3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12279228.png)
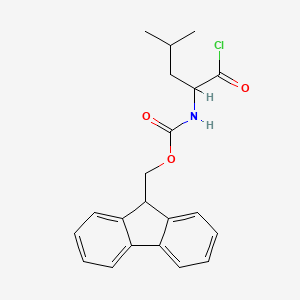
![5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride](/img/structure/B12279236.png)

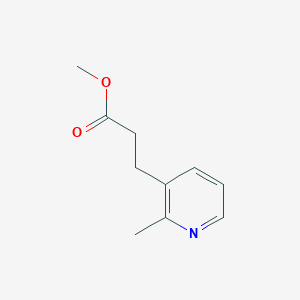
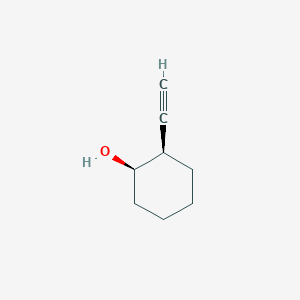


![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12279279.png)
![10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid](/img/structure/B12279292.png)
